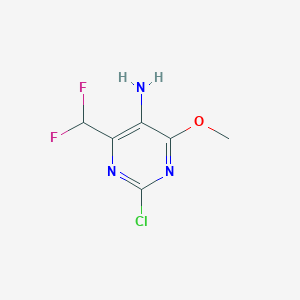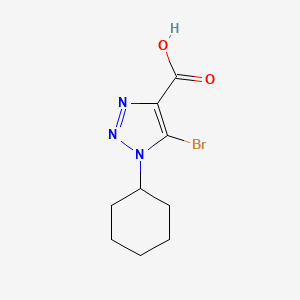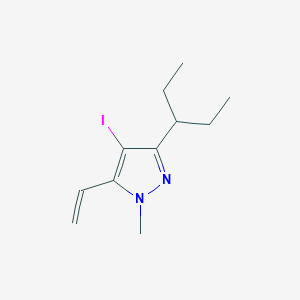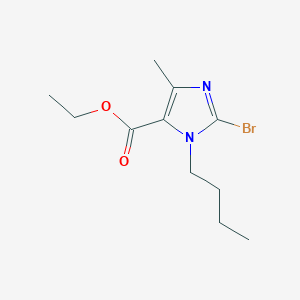
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of organic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a cyclohexyl group and a propoxybutyl chain attached to the tetrazole ring
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclohexyl Group: This step involves the attachment of the cyclohexyl group to the tetrazole ring, often through a substitution reaction.
Attachment of the Propoxybutyl Chain:
Industrial production methods may involve optimizing these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-(4-propoxybutyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole: Similar structure but with a methoxy group instead of a propoxy group.
Propriétés
Formule moléculaire |
C14H26N4O |
|---|---|
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
1-cyclohexyl-5-(4-propoxybutyl)tetrazole |
InChI |
InChI=1S/C14H26N4O/c1-2-11-19-12-7-6-10-14-15-16-17-18(14)13-8-4-3-5-9-13/h13H,2-12H2,1H3 |
Clé InChI |
ZJUVAECUFJMKLV-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCCCC1=NN=NN1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)

![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)




![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)


